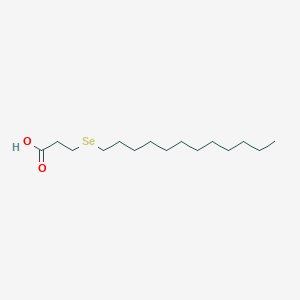![molecular formula C13H22O B14657125 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene CAS No. 53651-89-1](/img/structure/B14657125.png)
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene is an organic compound with a complex structure. It is characterized by the presence of multiple double bonds and an ether linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene typically involves the use of olefination reactions. One common method is the Horner–Wadsworth–Emmons olefination, which involves the reaction of phosphonate esters with aldehydes to form the desired diene . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale olefination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ether linkage allow it to participate in electrophilic and nucleophilic reactions, forming intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Nerol (3,7-Dimethylocta-2,6-dien-1-ol)
- (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane
Uniqueness
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene is unique due to its specific arrangement of double bonds and the presence of an ether linkage. This structure provides it with distinct reactivity and properties compared to similar compounds, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
53651-89-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,7-dimethyl-7-prop-2-enoxyocta-1,3-diene |
InChI |
InChI=1S/C13H22O/c1-6-11-14-13(4,5)10-8-7-9-12(2)3/h6-7,9H,1-2,8,10-11H2,3-5H3 |
InChI Key |
FMRZVYZHUJCIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCCC(C)(C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


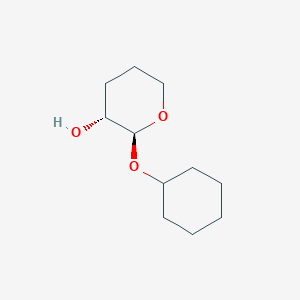
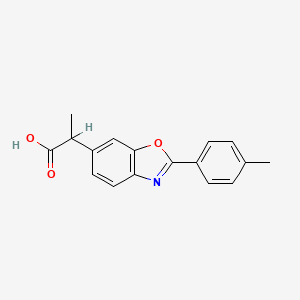
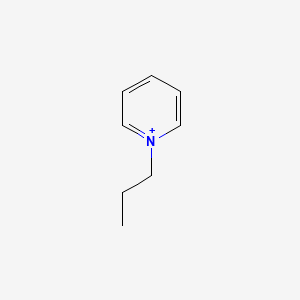
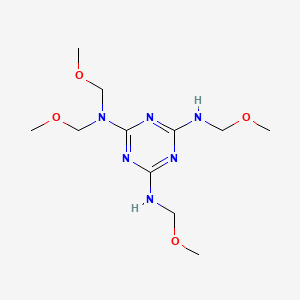

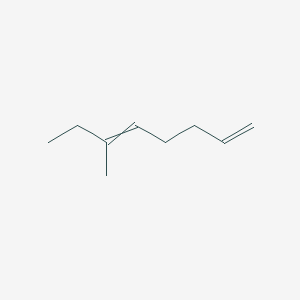
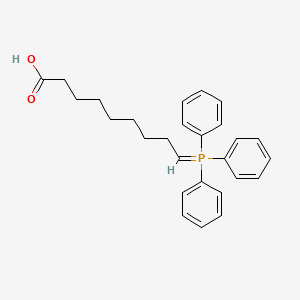
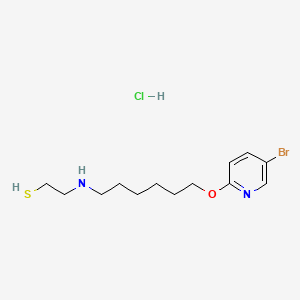
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
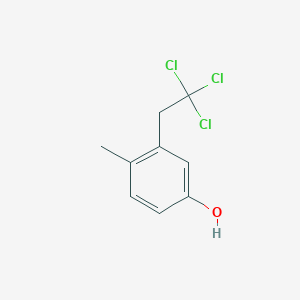
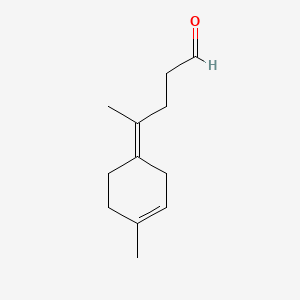
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
